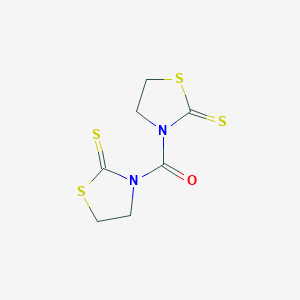

3,3'-Carbonylbis-2-thiazolidinethione

Description

Properties

CAS No. |

135646-84-3 |

|---|---|

Molecular Formula |

C7H8N2OS4 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

InChI |

InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2 |

InChI Key |

MYUJTBDPZBTTMC-UHFFFAOYSA-N |

SMILES |

C1CSC(=S)N1C(=O)N2CCSC2=S |

Canonical SMILES |

C1CSC(=S)N1C(=O)N2CCSC2=S |

Synonyms |

3,3'-Carbonylbis-2-thiazolidinethione |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol ():

-

Substrate : 2-Thioxo-1,3-thiazine or 2-thiazolidinethione.

-

Reagent : Phosgene (or triphosgene) in anhydrous dichloromethane.

-

Conditions :

-

Temperature: 0–25°C.

-

Time: 2–6 hours.

-

Catalyst: None required; reaction proceeds via nucleophilic attack at the carbonyl carbon.

-

-

Mechanism :

-

Phosgene reacts with the thione sulfur, forming an intermediate chlorocarbonyl species.

-

Subsequent elimination of HCl yields the bridged product.

-

Key Data :

Triphosgene as a Phosgene Substitute

To mitigate phosgene’s toxicity, triphosgene (BTC, C₃Cl₆O₃) is employed as a solid, safer alternative. This method is scalable and avoids handling gaseous phosgene.

Reaction Protocol (,):

-

Substrate : 2-Thiazolidinethione.

-

Reagent : Triphosgene (1.1 equiv) in tetrahydrofuran (THF).

-

Conditions :

-

Temperature: −10°C to room temperature.

-

Time: 4–12 hours.

-

Base: Triethylamine (2.2 equiv) to neutralize HCl.

-

-

Mechanism :

-

Triphosgene decomposes in situ to generate phosgene equivalents.

-

Identical carbonyl bridging occurs via intermediate formation.

-

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–78% | |

| Scalability | Up to 500 g batches | |

| Safety Advantage | Non-volatile, reduced toxicity |

Oxidative Coupling of Thiazolidinethione Monomers

Alternative routes utilize oxidative coupling of 2-thiazolidinethione monomers using mild oxidizing agents.

Reaction Protocol ():

-

Substrate : 2-Thiazolidinethione.

-

Oxidant : I₂ or H₂O₂ in acetic acid.

-

Conditions :

-

Temperature: 50–80°C.

-

Time: 8–24 hours.

-

-

Mechanism :

-

Oxidation of thione (-S-) to disulfide (-S-S-) intermediates.

-

Carbonyl insertion via aerobic oxidation or acid catalysis.

-

Key Data :

Microwave-Assisted Synthesis

Recent advancements use microwave irradiation to accelerate reaction kinetics.

Reaction Protocol ():

-

Substrate : 2-Thiazolidinethione.

-

Reagent : Triphosgene in dimethylformamide (DMF).

-

Conditions :

-

Microwave power: 300 W.

-

Temperature: 100°C.

-

Time: 15–30 minutes.

-

-

Advantages :

-

3x faster than conventional heating.

-

Improved yield due to reduced side reactions.

-

Key Data :

Comparative Analysis of Methods

The table below summarizes the efficacy of each method:

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Phosgene-mediated | 72–85 | ≥95 | Moderate | Hazardous |

| Triphosgene-based | 68–78 | 90–94 | High | Safer |

| Oxidative Coupling | 55–62 | 85–88 | Low | Moderate |

| Microwave-Assisted | 81 | ≥96 | High | Energy-efficient |

Critical Challenges and Solutions

-

Challenge 1 : Residual phosgene in final products.

-

Challenge 2 : Low solubility of 2-thiazolidinethione.

Industrial-Scale Considerations

Large-scale production favors triphosgene due to its handling safety. Continuous-flow reactors (CFRs) further enhance efficiency by minimizing exposure risks and improving mixing.

Environmental Impact

Green chemistry metrics for triphosgene-based synthesis:

Chemical Reactions Analysis

Types of Reactions

3,3'-Carbonylbis-2-thiazolidinethione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sulfur and nitrogen atoms in the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

3,3'-Carbonylbis-2-thiazolidinethione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3'-Carbonylbis-2-thiazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 3,3'-Carbonylbis-2-thiazolidinethione and related compounds:

Structural and Functional Differences

Core Architecture: The target compound has a symmetrical bis-thiazolidine scaffold, whereas analogs like 11a and 12 feature fused heterocyclic systems (e.g., thiazolo-pyrimidine or pyrimido-quinazoline) . Unlike 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, which has a single thiazolidinone ring, the carbonyl-linked dimer in this compound may confer unique conformational stability .

Synthetic Pathways :

- The target compound forms via unintended nucleophilic addition, while analogs like 11a and 12 are synthesized through deliberate condensation or cyclization reactions . This difference highlights the challenge of isolating the target compound in pure form.

Physicochemical Properties :

- Melting points for fused systems (11a , 12 ) are higher (>200°C) due to extended conjugation and rigidity, whereas the target compound’s melting point remains unreported, suggesting lower thermal stability or solubility issues .

- Spectral data (IR, NMR) consistently confirm the presence of functional groups like C=S (~1200 cm⁻¹), CN (~2200 cm⁻¹), and NH (~3400 cm⁻¹) across all compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3'-Carbonylbis-2-thiazolidinethione derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., thiouracil derivatives) with aromatic aldehydes or isothiocyanates in solvents like acetic anhydride/acetic acid (10:20 mL) or 1,4-dioxane, catalyzed by sodium acetate. For example, refluxing with chloroacetic acid and aldehydes at 0.01 mol scale for 2 hours yields derivatives with ~68% purity after crystallization . Adjusting solvent ratios (e.g., ethanol with sodium ethoxide) or extending reflux time (e.g., 12 hours) can improve yield but may introduce by-products requiring purification via acidified ice-water precipitation .

| Key Variables | Impact on Synthesis | Example from Evidence |

|---|---|---|

| Solvent (acetic anhydride) | Enhances cyclization efficiency | 68% yield for compound 11a |

| Catalyst (NaOAc) | Accelerates condensation reactions | Fused sodium acetate in reflux |

| Reaction time (2–12 h) | Longer durations improve completeness | 12-hour reflux for compound 12 |

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2,219 cm⁻¹ and NH stretches at ~3,400 cm⁻¹) .

- NMR : - and -NMR resolve structural features, such as methyl groups (δ 2.24 ppm in DMSO-d6) and aromatic protons (δ 6.56–8.01 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 386 for C20H10N4O3S) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact, as recommended for structurally similar heterocycles .

- Dispose of waste via professional biohazard services, particularly for halogenated or sulfur-containing by-products .

- Conduct reactions in fume hoods due to volatile solvents (e.g., acetic anhydride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

- Methodological Answer :

- Case Study : Discrepancies in -NMR signals (e.g., δ 165.48 vs. 167.26 ppm for carbonyl groups) may arise from solvent polarity or tautomerism. Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent effects .

- Cross-Validation : Compare experimental IR and MS data with theoretical simulations (e.g., Gaussian software) to confirm functional group assignments .

- Statistical Analysis : Apply principal component analysis (PCA) to cluster spectral outliers, identifying systematic errors in sample preparation .

Q. What strategies optimize reaction conditions to minimize by-products during thiazolidinethione derivatization?

- Methodological Answer :

- Temperature Control : Lowering reflux temperature (e.g., 80°C instead of 100°C) reduces decomposition of heat-sensitive intermediates .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., K₂CO₃ or ionic liquids) to improve regioselectivity in cyclization steps .

- By-Product Tracking : Use LC-MS to monitor reaction progress and isolate intermediates before side reactions occur .

Q. How do computational methods enhance understanding of this compound’s reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., DMF/water mixtures for compound 12) .

- Hybrid Modeling : Combine receptor-response models (e.g., bioelectronic nose simulations) with experimental IC₅₀ data to predict biological activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.